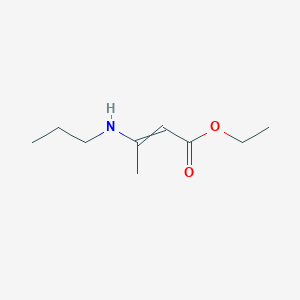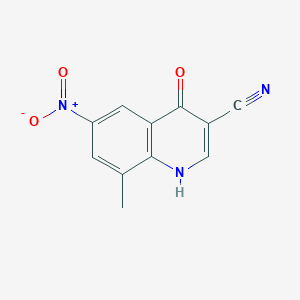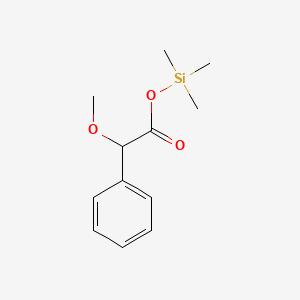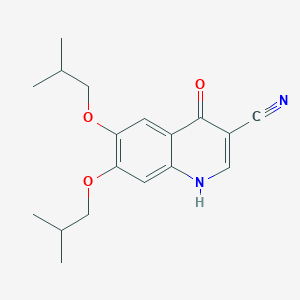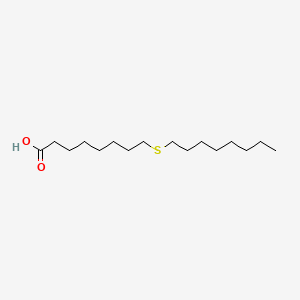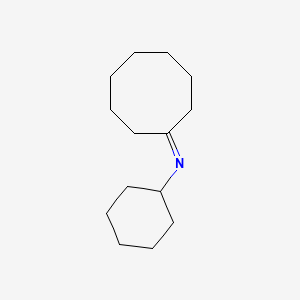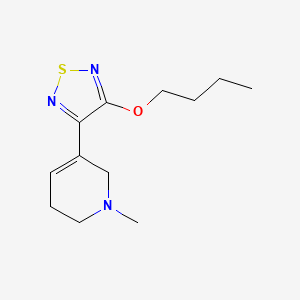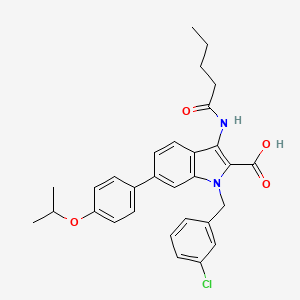
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, an isopropoxyphenyl group, and an indole carboxylic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the indole core with a chlorobenzyl halide under basic conditions to form the chlorobenzyl-substituted indole.
Attachment of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate isopropoxyphenyl halide.
Formation of the Pentanamido Group: The pentanamido group can be introduced through an amide coupling reaction using a suitable pentanoic acid derivative and coupling reagents like EDCI or DCC.
Final Carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chlorobenzyl)-6-(4-methoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(3-chlorobenzyl)-6-(4-ethoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(3-chlorobenzyl)-6-(4-propoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid is unique due to the presence of the isopropoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Propriétés
Formule moléculaire |
C30H31ClN2O4 |
|---|---|
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-3-(pentanoylamino)-6-(4-propan-2-yloxyphenyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C30H31ClN2O4/c1-4-5-9-27(34)32-28-25-15-12-22(21-10-13-24(14-11-21)37-19(2)3)17-26(25)33(29(28)30(35)36)18-20-7-6-8-23(31)16-20/h6-8,10-17,19H,4-5,9,18H2,1-3H3,(H,32,34)(H,35,36) |
Clé InChI |
HWUQCUHKURAUSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC1=C(N(C2=C1C=CC(=C2)C3=CC=C(C=C3)OC(C)C)CC4=CC(=CC=C4)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






